molecular formula C23H25N3O5S2 B11417006 N-(4-ethoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide

N-(4-ethoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide

Cat. No.: B11417006
M. Wt: 487.6 g/mol
InChI Key: CAQDYILLZYSLQX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide is a synthetic acetamide derivative featuring a pyrimidinone core substituted with a sulfonyl group at position 5 and a thioether-linked acetamide moiety at position 2.

Properties

Molecular Formula

C23H25N3O5S2

Molecular Weight

487.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H25N3O5S2/c1-4-31-18-9-7-17(8-10-18)25-21(27)14-32-23-24-13-20(22(28)26-23)33(29,30)19-11-5-16(6-12-19)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,25,27)(H,24,26,28)

InChI Key

CAQDYILLZYSLQX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-({6-oxo-5-[4-(propan-2-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic or acidic conditions.

    Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or methanol.

    Oxidation and reduction reactions: These reactions involve the transfer of electrons between molecules, often using reagents such as hydrogen peroxide or sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing waste and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-({6-oxo-5-[4-(propan-2-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-({6-oxo-5-[4-(propan-2-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications, including:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: This compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-({6-oxo-5-[4-(propan-2-yl)benzenesulfonyl]-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, blocking their activity and thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Heterocyclic Core Key Functional Groups Potential Implications
Target Compound 4-Ethoxyphenyl, 4-propan-2-ylphenyl sulfonyl 1H-Pyrimidin-6-one Sulfonyl, thioether, ethoxy Enhanced lipophilicity (ethoxy), hydrogen bonding (sulfonyl), steric bulk (isopropyl)
N-(4-ethoxyphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 4-Methylphenyl, pyrimidoindole Pyrimido[5,4-b]indol-4-one Indole-fused system Increased π-π stacking potential; altered solubility
2-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide Allyl, 4-methylphenyl 1,6-Dihydropyrimidin-6-one Allyl, methyl Higher reactivity (allyl group); reduced steric hindrance vs. target compound
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Chloro, nitro, methylsulfonyl None (aromatic acetamide) Nitro, sulfonyl Electron-withdrawing effects (nitro); possible metabolic instability
Acetylsulfadiazine (N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide) Pyrimidinylsulfamoyl Pyrimidine Sulfamoyl Antimicrobial activity via dihydropteroate synthase inhibition

Key Observations:

Heterocyclic Core Variations: The target compound’s pyrimidinone core (1H-pyrimidin-6-one) contrasts with the indole-fused pyrimidine in and the simpler pyrimidine in Acetylsulfadiazine . The fused indole system in may enhance planarity and π-π interactions, while the pyrimidinone in the target compound offers hydrogen-bonding sites (C=O and sulfonyl groups) .

Substituent Effects: The 4-ethoxyphenyl group in the target compound increases lipophilicity compared to the 4-methylphenyl group in or the nitro/chloro substituents in . Ethoxy’s electron-donating nature may also influence electronic distribution in the acetamide moiety.

Hydrogen Bonding and Crystal Packing: The sulfonyl (-SO₂-) and carbonyl (C=O) groups in the target compound act as hydrogen bond acceptors, similar to the sulfamoyl group in Acetylsulfadiazine . Crystallographic studies (e.g., using SHELX and CSD ) suggest that such compounds often form intermolecular hydrogen bonds (e.g., C–H⋯O), influencing solubility and crystal morphology .

Biological Relevance: While Acetylsulfadiazine is a known antibiotic, the target compound’s biological activity remains uncharacterized.

Biological Activity

N-(4-ethoxyphenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide is a compound characterized by its complex structure, which includes a pyrimidine ring, sulfonyl group, and various aromatic substituents. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound can be represented as follows:

C20H24N2O4S2C_{20}H_{24}N_{2}O_{4}S_{2}

This compound features:

  • Ethoxy group : Enhances lipophilicity.
  • Sulfonamide linkage : Implicates potential antibacterial activity.
  • Pyrimidine moiety : Associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains. In a study evaluating sulfide derivatives, one derivative demonstrated potent activity against Staphylococcus aureus and Pseudomonas aeruginosa, with inhibition rates of 83.4% and 78.8%, respectively .

CompoundBacterial StrainInhibition Rate (%)
Sulfide 7Staphylococcus aureus83.4
Sulfide 7Pseudomonas aeruginosa78.8

Antioxidant Activity

The antioxidant potential of similar compounds has also been investigated. The sulfide derivative mentioned above exhibited an inhibition ratio of 85.9% in antioxidant assays, which is comparable to L-ascorbic acid (88.0%)—a standard antioxidant .

Anticancer Activity

The anticancer properties of compounds related to this compound have been explored in various studies. For example, certain pyrimidine derivatives have shown promising results against lung carcinoma cell lines (A549), indicating their potential as anticancer agents .

The mechanisms by which these compounds exert their biological effects often involve:

  • Inhibition of cell proliferation : Many derivatives induce cell cycle arrest.
  • Induction of apoptosis : Activation of caspases has been noted in studies involving similar structures.
  • Kinase inhibition : Some compounds inhibit ERK1/2 pathways, crucial for cancer cell survival .

Case Studies

Several case studies highlight the biological activity of compounds structurally related to this compound:

  • Antibacterial Screening : A study screened multiple sulfide derivatives against common pathogens, revealing significant activity in derivatives containing pyrimidine rings .
  • Cytotoxicity Assays : Compounds were tested on human cancer cell lines, showing varying degrees of cytotoxicity and highlighting the importance of structural modifications on biological activity .

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